Cas no 56621-90-0 (2-chloropyrimidin-5-amine)

2-Chloropyrimidin-5-amine is a versatile heterocyclic compound featuring a reactive chlorine substituent and an amino group at the 5-position of the pyrimidine ring. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of active ingredients and fine chemicals. The chlorine atom enables nucleophilic substitution reactions, while the amino group offers opportunities for further functionalization, such as acylation or condensation. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multi-step synthetic routes. The compound is often employed in the preparation of biologically active molecules, including kinase inhibitors and antimicrobial agents, due to its well-defined reactivity profile.
2-chloropyrimidin-5-amine structure
2-chloropyrimidin-5-amine structure
Product name:2-chloropyrimidin-5-amine
CAS No:56621-90-0
MF:C4H4ClN3
MW:129.5477
MDL:MFCD06412560
CID:56994
PubChem ID:12215993

2-chloropyrimidin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2-chloropyrimidine
    • 2-Chloropyrimidin-5-amine
    • 2-Chloro-pyrimidin-5-ylamine
    • 5-amine-2-Chloropyrimidine
    • 2-Chloro-5-aminopyrimidine
    • 2-Chloropyrimidin-5-ylamine
    • 5-PYRIMIDINAMINE, 2-CHLORO-
    • PubChem6963
    • 5-Pyrimidinamine,2-chloro-
    • 5-amino-2-chloro pyrimidine
    • 2-chloropyrimidine-5-ylamine
    • DZBKIOJXVOECRA-UHFFFAOYSA-N
    • WT624
    • BCP23418
    • STL556056
    • SBB051953
    • BBL102257
    • CA0100
    • AM20100394
    • AC-4602
    • DTXSID60480849
    • PS-4730
    • SY013941
    • SCHEMBL40450
    • CS-W005338
    • Q-102843
    • AKOS006280308
    • MFCD06412560
    • EN300-121402
    • 5-amino-2-chloropyrimidine, AldrichCPR
    • FT-0640401
    • A8105
    • PB21893
    • 56621-90-0
    • DB-010236
    • 2-chloropyrimidin-5-amine
    • MDL: MFCD06412560
    • Inchi: 1S/C4H4ClN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2
    • InChI Key: DZBKIOJXVOECRA-UHFFFAOYSA-N
    • SMILES: ClC1=NC([H])=C(C([H])=N1)N([H])[H]

Computed Properties

  • Exact Mass: 129.009375g/mol
  • Surface Charge: 0
  • XLogP3: 0.5
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 129.009375g/mol
  • Monoisotopic Mass: 129.009375g/mol
  • Topological Polar Surface Area: 51.8Ų
  • Heavy Atom Count: 8
  • Complexity: 69.7
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Density: 1.437
  • Melting Point: 198-199℃
  • Boiling Point: 338.8°C at 760 mmHg
  • Flash Point: 158.7°C
  • Refractive Index: 1.617
  • PSA: 51.80000
  • LogP: 1.29340

2-chloropyrimidin-5-amine Security Information

2-chloropyrimidin-5-amine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-chloropyrimidin-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-121402-0.05g
2-chloropyrimidin-5-amine
56621-90-0 95%
0.05g
$19.0 2023-06-08
Enamine
EN300-121402-2.5g
2-chloropyrimidin-5-amine
56621-90-0 95%
2.5g
$38.0 2023-06-08
Chemenu
CM100743-10g
2-chloropyrimidin-5-amine
56621-90-0 97%
10g
$*** 2023-05-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB01496-5G
2-chloropyrimidin-5-amine
56621-90-0 97%
5g
¥ 448.00 2023-03-13
abcr
AB465989-100 g
2-Chloropyrimidin-5-amine, min. 95%; .
56621-90-0
100g
€1,278.40 2023-04-21
abcr
AB465989-250 mg
2-Chloropyrimidin-5-amine, min. 95%; .
56621-90-0
250mg
€72.90 2023-04-21
Apollo Scientific
OR30541-5g
5-Amino-2-chloropyrimidine
56621-90-0 95%
5g
£72.00 2025-02-20
eNovation Chemicals LLC
K07211-25g
5-Amino-2-chloropyrimidine
56621-90-0 98%
25g
$380 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-JF181-200mg
5-Amino-2-chloropyrimidine
56621-90-0 98%
200mg
64.0CNY 2021-08-04
eNovation Chemicals LLC
K14174-5g
2-chloropyrimidin-5-amine
56621-90-0 97%
5g
$280 2024-05-24

2-chloropyrimidin-5-amine Production Method

2-chloropyrimidin-5-amine Related Literature

Additional information on 2-chloropyrimidin-5-amine

Professional Introduction to 2-chloropyrimidin-5-amine (CAS No. 56621-90-0)

2-chloropyrimidin-5-amine, chemically designated as a derivative of pyrimidine, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 56621-90-0, has garnered attention due to its versatile applications in the synthesis of biologically active molecules. The structural motif of 2-chloropyrimidin-5-amine, featuring a chlorine substituent at the 2-position and an amine group at the 5-position of the pyrimidine ring, makes it a valuable intermediate in the development of various therapeutic agents.

The utility of 2-chloropyrimidin-5-amine stems from its ability to undergo a range of chemical transformations, including nucleophilic substitution reactions, which are pivotal in constructing more complex molecular architectures. In recent years, this compound has been employed in the synthesis of inhibitors targeting various biological pathways, particularly those involved in cancer and infectious diseases. The chlorine atom at the 2-position serves as a reactive site for further functionalization, enabling the attachment of diverse pharmacophores that enhance binding affinity and selectivity towards specific biological targets.

Recent advancements in medicinal chemistry have highlighted the role of pyrimidine derivatives in drug discovery. Among these, 2-chloropyrimidin-5-amine has been investigated for its potential in developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. For instance, studies have demonstrated its incorporation into small-molecule inhibitors that disrupt aberrant signaling pathways in tumor cells. The amine group at the 5-position allows for further derivatization, such as amidation or alkylation, which can fine-tune the pharmacokinetic properties of the resulting compounds.

The compound’s significance is further underscored by its use in designing molecules with enhanced solubility and bioavailability. By leveraging its structural features, researchers have synthesized prodrugs that improve metabolic stability and target specificity. These efforts align with the broader goal of developing next-generation therapeutics that are both effective and well-tolerated by patients. The versatility of 2-chloropyrimidin-5-amine as a building block underscores its importance in modern drug design strategies.

In addition to its applications in oncology, 2-chloropyrimidin-5-amine has shown promise in combating infectious diseases. Researchers have explored its derivatives as potential antiviral and antibacterial agents, capitalizing on the pyrimidine core’s ability to mimic natural nucleobases and interfere with pathogen replication mechanisms. Preliminary studies indicate that certain analogs exhibit inhibitory activity against enzymes essential for viral polymerization, suggesting their therapeutic potential.

The synthetic methodologies for preparing 2-chloropyrimidin-5-amine have also seen significant refinement. Modern synthetic routes often emphasize efficiency and sustainability, with an emphasis on minimizing waste and reducing reaction times. Advances in catalytic processes have enabled the production of this compound with higher yields and purities, facilitating its use in large-scale pharmaceutical manufacturing. Such improvements are critical for ensuring cost-effective production while maintaining stringent quality control standards.

The regulatory landscape surrounding pyrimidine derivatives like 2-chloropyrimidin-5-amine is also evolving. Regulatory agencies increasingly require comprehensive toxicological assessments before approving new drug candidates derived from such compounds. This has driven innovation in safety testing methodologies, including computational modeling and high-throughput screening techniques. These approaches help identify potential liabilities early in the development process, thereby reducing risks associated with clinical translation.

The future prospects for 2-chloropyrimidin-5-amine are bright, with ongoing research exploring novel applications across multiple therapeutic areas. Collaborative efforts between academia and industry are expected to yield breakthroughs that expand its utility beyond current paradigms. As our understanding of biological systems grows more sophisticated, so too will our ability to harness this versatile compound for therapeutic benefit.

In conclusion, 2-chloropyrimidin-5-amine (CAS No. 56621-90-0) represents a cornerstone of modern pharmaceutical chemistry. Its structural features and reactivity profile make it an indispensable tool for drug discovery efforts aimed at treating a wide array of diseases. With continued innovation in synthetic chemistry and biological research, this compound is poised to play an even greater role in shaping the future of medicine.

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